N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide
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Description
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to fit into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The compound affects the ERK signaling pathway . This pathway is involved in various cellular processes, including proliferation, differentiation, and survival . The compound exhibits significant inhibitory effects on the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .
Pharmacokinetics
These properties help predict the observed antitumor activity .
Result of Action
The compound’s action results in significant inhibition of cell growth and induction of apoptosis within cells . It also causes alterations in cell cycle progression, specifically causing a G2/M phase arrest . Additionally, it regulates cell cycle-related and apoptosis-related proteins in cells .
Biochemical Analysis
Biochemical Properties
It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structure of the compound .
Cellular Effects
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can influence cell function . They have been reported to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can exert their effects at the molecular level . They can bind to biomolecules, inhibit or activate enzymes, and change gene expression .
Temporal Effects in Laboratory Settings
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can have long-term effects on cellular function .
Metabolic Pathways
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various enzymes and cofactors .
Transport and Distribution
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with various transporters and binding proteins .
Subcellular Localization
It is known that [1,2,4]triazolo[1,5-a]pyrimidines can be directed to specific compartments or organelles .
Properties
IUPAC Name |
4-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]chromene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c24-14-8-16(26-15-6-2-1-5-13(14)15)17(25)19-7-3-4-12-9-20-18-21-11-22-23(18)10-12/h1-2,5-6,8-11H,3-4,7H2,(H,19,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXHQJBUVYYSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.